1,1-Bis(2-chloroethyl)-3-ethylurea

Antiproliferative Activity Cell Viability IC50

1,1-Bis(2-chloroethyl)-3-ethylurea (CAS 36014-32-1) is an aliphatic urea derivative containing two chloroethyl groups, classifying it as a bifunctional alkylating agent. It functions as a denitrosated analog or precursor within the broader chloroethylnitrosourea (CENU) class, which includes clinically utilized agents such as carmustine (BCNU) and lomustine (CCNU).

Molecular Formula C7H14Cl2N2O
Molecular Weight 213.10 g/mol
CAS No. 36014-32-1
Cat. No. B14669505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(2-chloroethyl)-3-ethylurea
CAS36014-32-1
Molecular FormulaC7H14Cl2N2O
Molecular Weight213.10 g/mol
Structural Identifiers
SMILESCCNC(=O)N(CCCl)CCCl
InChIInChI=1S/C7H14Cl2N2O/c1-2-10-7(12)11(5-3-8)6-4-9/h2-6H2,1H3,(H,10,12)
InChIKeyDBGIGBAYFXOPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(2-chloroethyl)-3-ethylurea (CAS 36014-32-1): Sourcing Specifications for a Bifunctional Alkylating Urea Agent


1,1-Bis(2-chloroethyl)-3-ethylurea (CAS 36014-32-1) is an aliphatic urea derivative containing two chloroethyl groups, classifying it as a bifunctional alkylating agent. It functions as a denitrosated analog or precursor within the broader chloroethylnitrosourea (CENU) class, which includes clinically utilized agents such as carmustine (BCNU) and lomustine (CCNU) [1]. As a bifunctional electrophile, its mechanism involves forming covalent DNA interstrand cross-links, primarily at the N7 position of guanine, leading to cytotoxicity and apoptosis [1].

Why Generic Substitution Fails: 1,1-Bis(2-chloroethyl)-3-ethylurea (CAS 36014-32-1) is Not Interchangeable with BCNU or Other CENUs


Although 1,1-Bis(2-chloroethyl)-3-ethylurea shares a common alkylating mechanism with other CENUs, it cannot be directly substituted for clinically established nitrosoureas like BCNU or CCNU. Its distinct chemical structure, lacking the N-nitroso group found in these drugs, fundamentally alters its activation pathway and reaction kinetics [1]. This structural difference means the compound does not spontaneously decompose to form the 2-chloroethyl carbonium ion in the same manner as BCNU or CCNU, leading to a different profile of DNA damage and, importantly, a complete absence of the carbamoylating activity that defines the toxicity and cellular response to the nitrosourea class [1]. Consequently, the quantitative biological outcomes, from in vitro potency to in vivo therapeutic index, are not equivalent, making procurement based on a generic mechanism insufficient for rigorous scientific application.

1,1-Bis(2-chloroethyl)-3-ethylurea (CAS 36014-32-1): Quantifiable Differentiation Guide for Sourcing Scientists


Cellular Antiproliferative Potency of 1,1-Bis(2-chloroethyl)-3-ethylurea Compared to Clinical Nitrosoureas

In a cellular assay, 1,1-Bis(2-chloroethyl)-3-ethylurea exhibited an IC50 value of 28 μM [1]. This potency is directly comparable to a reference compound, doxorubicin, which was assayed in parallel and yielded IC50 values of 0.5, 0.09, and 1.06 μM across different cell lines [1]. The difference of 1.4 to 2.5 orders of magnitude demonstrates that this compound is significantly less potent than a standard chemotherapeutic agent in this specific in vitro context [1].

Antiproliferative Activity Cell Viability IC50

DNA Interstrand Cross-Linking Activity as a Bifunctional Alkylating Agent

1,1-Bis(2-chloroethyl)-3-ethylurea functions as a bifunctional alkylating agent, a property it shares with clinically used chloroethylnitrosoureas (CENUs) like BCNU and CCNU. The mechanism involves the formation of DNA interstrand cross-links, primarily at the N7 position of guanine residues [1]. While direct cross-linking efficiency data is not available for this specific compound, it is classified within the same mechanistic class as BCNU, for which the cross-linking process has been extensively characterized. The essential bifunctional alkylation is critical for the antiglioma activity of nitrosoureas [1].

DNA Damage Alkylating Agent Mechanism of Action

Differential Antitumor Activity Against Rat Ascites Hepatoma AH-13 Relative to L1210 Leukemia

A study evaluating nitrosourea derivatives found that denitrosated analogs like 1,1'-ethylenebis[3-(2-chloroethyl)urea] exhibit a distinct tumor model specificity. While nitrosoureas with a terminal bis(2-chloroethyl) group were highly active against both rat ascites hepatoma AH-13 and mouse leukemia L-1210, the denitrosated derivative 1,1'-ethylenebis[3-(2-chloroethyl)urea] demonstrated activity against AH-13 alone [1]. This indicates that the absence of the nitroso group, as in 1,1-Bis(2-chloroethyl)-3-ethylurea, may confer a selective activity profile against certain tumor types, which contrasts with the broader activity of its nitrosourea counterparts [1].

Tumor Model Specificity AH-13 L1210

1,1-Bis(2-chloroethyl)-3-ethylurea (CAS 36014-32-1): Evidence-Backed Research and Industrial Application Scenarios


Use as a Tool Compound for Studying Sublethal DNA Alkylation and Cross-Link Repair

Given its reported IC50 of 28 μM, which is 26- to 311-fold less potent than doxorubicin [1], 1,1-Bis(2-chloroethyl)-3-ethylurea is particularly well-suited as a research tool for investigating cellular responses to sublethal DNA alkylation damage. Its established mechanism as a bifunctional alkylator that forms DNA interstrand cross-links [2] makes it a valuable agent for studies examining the induction and repair of these specific lesions. The lower potency allows researchers to apply a wider range of concentrations to study the kinetics of DNA damage signaling, cell cycle arrest, and the activation of repair pathways (such as nucleotide excision repair or homologous recombination) without immediately inducing widespread apoptosis.

Investigating Tumor Model-Specific Cytotoxicity in Experimental Oncology

Research indicates that denitrosated analogs of nitrosoureas, including structures closely related to 1,1-Bis(2-chloroethyl)-3-ethylurea, can exhibit a differential activity profile, showing effectiveness against rat ascites hepatoma AH-13 while being inactive against mouse leukemia L-1210 [1]. This specific phenotype contrasts with the broader activity of their nitrosourea counterparts [1]. Therefore, this compound is an excellent candidate for researchers investigating the molecular basis for tumor-type-specific drug responses. It can be employed in comparative oncology studies using AH-13 and L-1210 models to identify and validate genetic or metabolic factors that confer sensitivity or resistance to this class of alkylating agents.

A Reference Standard in Synthesis and Analytical Chemistry for Nitrosourea Impurity Profiling

1,1-Bis(2-chloroethyl)-3-ethylurea and its structural isomer, 1,3-Bis(2-chloroethyl)urea, are known impurities or byproducts in the synthesis of clinically important nitrosoureas like carmustine (BCNU) [1]. As a well-characterized molecule with a defined CAS number (36014-32-1) and known molecular weight (213.10 g/mol) [1], it serves a critical role in pharmaceutical quality control and process chemistry. Analytical laboratories can use this compound as a certified reference standard to develop and validate high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) methods for detecting and quantifying related impurities in drug substance batches, ensuring the purity of synthesized CENU chemotherapeutic agents.

A Scaffold for Developing and Studying Structure-Activity Relationships (SAR) in Alkylating Agents

The structure of 1,1-Bis(2-chloroethyl)-3-ethylurea provides a fundamental scaffold for medicinal chemistry and SAR studies focused on bifunctional alkylating agents. By systematically modifying the N-ethyl substituent or varying the chloroethyl groups, researchers can probe the chemical space around this core structure to modulate key properties. These include electrophilic reactivity, DNA interstrand cross-linking efficiency [1], and cellular uptake. The available data on its potency (IC50 of 28 μM) [2] serves as a baseline for evaluating new derivatives. This SAR approach is essential for understanding the pharmacophore requirements for this class of DNA-damaging agents and for potentially developing novel compounds with improved therapeutic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Bis(2-chloroethyl)-3-ethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.